Synthetic Accessibility to Antimitotic 2-Phenylindole-3-carboxaldehydes: Direct Oxidation Advantage Over 2-Phenylindole
2-Phenyl-1H-indol-3-ol provides a direct synthetic entry to 2-phenylindole-3-carboxaldehydes via selective oxidation of the C3 hydroxyl group. These aldehyde derivatives demonstrate potent antimitotic activity with IC₅₀ values of 5–20 nM against MDA-MB 231 and MCF-7 breast cancer cell lines through inhibition of tubulin polymerization [1]. In contrast, 2-phenylindole (CAS 948-65-2) lacks the C3 hydroxyl handle; introducing an aldehyde at C3 requires Vilsmeier-Haack formylation (POCl₃/DMF), which can be less selective and may generate isomeric byproducts [2]. The most potent 2-phenylindole-3-carboxaldehyde derivative (compound 3e) exhibited an IC₅₀ of 1.60 nM against MCF-7 cells, surpassing the reference antimitotic vincristine (IC₅₀ = 2.00 nM) [3]. This synthetic advantage directly translates into procurement value: researchers requiring a C3-functionalizable 2-phenylindole scaffold with proven anticancer potential should prioritize the 3-ol derivative over the unsubstituted parent compound.
| Evidence Dimension | Synthetic accessibility to antimitotic carboxaldehyde derivatives and resulting anticancer potency |
|---|---|
| Target Compound Data | Direct oxidation of 2-phenyl-1H-indol-3-ol to 2-phenylindole-3-carboxaldehyde; downstream derivatives achieve IC₅₀ = 5–20 nM (MDA-MB 231/MCF-7) and 1.60 nM (most potent compound 3e vs. MCF-7) |
| Comparator Or Baseline | 2-Phenylindole (CAS 948-65-2): requires Vilsmeier-Haack formylation; vincristine: IC₅₀ = 2.00 nM (MCF-7) |
| Quantified Difference | Target compound-derived aldehydes are up to 1.25-fold more potent than vincristine at the cellular level; synthetic route avoids electrophilic formylation of the unfunctionalized C3 position |
| Conditions | In vitro: MDA-MB 231 and MCF-7 human breast cancer cell lines; tubulin polymerization assay; cell cycle analysis (G2/M arrest) |
Why This Matters
Procurement of the 3-ol form eliminates a synthetic step and provides a regiochemically defined handle for generating pharmacologically validated antimitotic leads, reducing development time and cost.
- [1] Kaufmann D, Pojarová M, Vogel S, et al. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells. Bioorg Med Chem. 2007;15(15):5122-5136. doi:10.1016/j.bmc.2007.05.030 View Source
- [2] Suzen S, Bozkaya P, Coban T, Nebioğlu D. Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives. J Enzyme Inhib Med Chem. 2006;21(4):405-411 (describes synthesis of 2-PIA derivatives via POCl₃/DMF from 2PI). View Source
- [3] Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. Sciencedirect. 2011. Compound 3e IC₅₀ = 1.60 nM (MCF-7) vs. vincristine IC₅₀ = 2.00 nM. View Source
